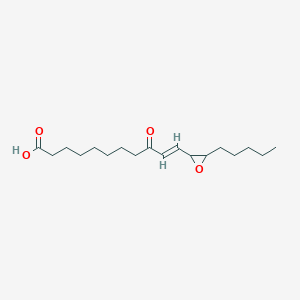

12(13)Ep-9-KODE

Description

Overview of Lipid Peroxidation Products in Biological Systems

Lipid peroxidation is a process where oxidants like free radicals attack lipids, particularly polyunsaturated fatty acids (PUFAs) nih.gov. This oxidative degradation of lipids leads to the formation of a variety of products, including lipid hydroperoxides (LOOH) as the primary products wikipedia.org. These initial products can then break down into more stable, secondary products, such as aldehydes like malondialdehyde (MDA) and 4-hydroxy-2-nonenal (4-HNE) nih.govnih.gov.

This process can be initiated by enzymatic pathways involving enzymes like lipoxygenase (LOX) and cyclooxygenase, or by non-enzymatic pathways driven by free radicals mdpi.com. The products of lipid peroxidation are not merely markers of cellular damage; they are often bioactive molecules that can trigger inflammatory responses and are implicated in the development of various diseases mdpi.commdpi.com. The accumulation of these products can lead to structural and functional modifications of crucial biomolecules like proteins and nucleic acids, contributing to cellular damage nih.gov. The study of lipid peroxidation and its products is a significant area of research, demonstrating a dramatic increase in academic publications over the past few decades nih.gov.

Identification of trans-EKODE-(E)-Ib as a Biologically Active Oxidized Metabolite of Linoleic Acid

trans-EKODE-(E)-Ib is a biologically active product that results from the peroxidation of linoleic acid, an abundant unsaturated fatty acid medchemexpress.comcaymanchem.comglpbio.com. It is part of a class of linoleic acid oxidation products known as epoxyketooctadecenoic acids (EKODEs), which are formed in biological systems through a free radical mechanism nih.govacs.org.

Research has identified several potent biological activities associated with trans-EKODE-(E)-Ib and other EKODEs. These compounds have been shown to stimulate the synthesis and secretion of steroid hormones. Specifically, trans-EKODE-(E)-Ib stimulates the production of aldosterone (B195564) and corticosterone (B1669441) in adrenal cells caymanchem.comglpbio.comnih.gov. This effect is believed to be mediated by an increase in intracellular calcium levels caymanchem.comglpbio.com. Furthermore, trans-EKODE-(E)-Ib can activate the antioxidant response element (ARE), a key pathway in cellular defense against oxidative stress, leading to the expression of cytoprotective genes caymanchem.comglpbio.com.

Structural Characteristics and Isomeric Context of trans-EKODE-(E)-Ib within the EKODE Family

The nonenzymatic autooxidation of linoleic acid can generate six major EKODE isomers glpbio.com. These isomers differ in the position and orientation of the epoxy group relative to the keto moiety glpbio.com. trans-EKODE-(E)-Ib is structurally characterized by a trans carbon-carbon double bond situated between the 9-keto group and a 12,13-epoxy group caymanchem.comglpbio.com.

The EKODE family of isomers can be broadly categorized, and their synthesis has been accomplished for detailed study nih.gov. This allows researchers to investigate the specific activities and reactivity of each isomer. The table below outlines the key structural features of trans-EKODE-(E)-Ib.

| Property | Description |

| IUPAC Name | (E)-9-oxo-11-[(2S,3S)-3-pentyloxiran-2-yl]undec-10-enoic acid nih.gov |

| Molecular Formula | C₁₈H₃₀O₄ caymanchem.comglpbio.comnih.govbiocompare.com |

| Molecular Weight | 310.4 g/mol caymanchem.comnih.govbiocompare.com |

| Key Features | 9-keto group, 12,13-epoxy group, trans double bond at position 10 caymanchem.comglpbio.com |

Academic Significance and Research Focus on trans-EKODE-(E)-Ib

The academic interest in trans-EKODE-(E)-Ib and other EKODEs stems from their potent biological activities and their role as products of lipid peroxidation nih.govacs.org. Research has focused on understanding their mechanisms of action, particularly in stimulating steroidogenesis and activating cellular defense pathways caymanchem.comnih.gov.

A significant area of investigation is the reactivity of EKODEs with biological nucleophiles, such as amino acid residues in proteins pnas.org. EKODEs are electrophilic and can form adducts with proteins, particularly with cysteine residues, through a process of Michael addition followed by epoxide ring opening pnas.org. This covalent modification of proteins can alter their function and is a mechanism by which lipid peroxidation contributes to pathophysiology nih.gov.

The unique reactivity of EKODEs has led to the development of specific antibodies that can detect EKODE-cysteine adducts. These adducts can serve as biomarkers for oxidative stress and inflammation, providing valuable tools for detecting and monitoring inflammatory diseases nih.govpnas.org. The synthesis of various EKODE isomers, including trans-EKODE-(E)-Ib, has been crucial for making these molecules available for further chemical and biological evaluation nih.govacs.org.

Structure

3D Structure

Properties

CAS No. |

478931-82-7 |

|---|---|

Molecular Formula |

C18H30O4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

(E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid |

InChI |

InChI=1S/C18H30O4/c1-2-3-7-11-16-17(22-16)14-13-15(19)10-8-5-4-6-9-12-18(20)21/h13-14,16-17H,2-12H2,1H3,(H,20,21)/b14-13+ |

InChI Key |

RCMABBHQYMBYKV-BUHFOSPRSA-N |

Isomeric SMILES |

CCCCCC1C(O1)/C=C/C(=O)CCCCCCCC(=O)O |

Canonical SMILES |

CCCCCC1C(O1)C=CC(=O)CCCCCCCC(=O)O |

physical_description |

Solid |

Synonyms |

12,13-epoxy-11-oxo-9-octadecenoic acid EPOODA trans-12,13-epoxy-11-oxo-trans-9-octadecenoic acid |

Origin of Product |

United States |

Biogenesis and Chemical Derivation of Trans Ekode E Ib

Pathways of Formation from Linoleic Acid

The generation of EKODEs, including trans-EKODE-(E)-Ib, from linoleic acid can occur through both non-enzymatic and enzymatic mechanisms. nih.gov These pathways typically involve free radical intermediates and the subsequent oxidation and rearrangement of the linoleic acid structure. nih.govahajournals.org

Non-Enzymatic Autooxidation Mechanisms

Non-enzymatic autooxidation of linoleic acid is a free radical-mediated process that can lead to the formation of EKODEs. This process is often initiated by reactive oxygen species (ROS) and can be promoted by factors such as transition metals, like Fe(II), and reducing agents, such as ascorbic acid. nih.govresearchgate.netnih.govresearchgate.net The autooxidation of linoleic acid generates unsaturated hydroperoxides as primary products. researchgate.netnih.govresearchgate.net These hydroperoxides can then undergo further oxidative transformations and rearrangements, yielding a mixture of electrophilic species, including epoxyketooctadecenoic acids. researchgate.netnih.govresearchgate.net Studies have confirmed the generation of various EKODE isomers, including trans-EKODE-(E)-Ib, during the autoxidation of linoleic acid in the presence of Fe(II)/ascorbic acid. glpbio.combertin-bioreagent.comglpbio.comlabscoop.combiomol.comnih.gov

Free Radical-Initiated Processes

Free radical-initiated lipid peroxidation of linoleic acid is a key mechanism for EKODE formation. nih.govplos.org The process begins with the abstraction of a hydrogen atom from a bis-allylic carbon in linoleic acid, resulting in the formation of a lipid radical. plos.orgugent.be This radical rapidly reacts with molecular oxygen to form a lipid peroxyl radical. plos.orgugent.be The lipid peroxyl radical can then abstract a hydrogen atom from another polyunsaturated fatty acid, propagating the chain reaction and generating a lipid hydroperoxide. plos.orgugent.be These hydroperoxides are central intermediates that can subsequently decompose or be further modified through free radical reactions to produce a variety of oxidized lipids, including the epoxyketooctadecenoic acids. researchgate.netnih.govresearchgate.net The presence of reactive oxygen and nitrogen species during inflammation can contribute to the formation of EKODEs through these free radical mechanisms. researchgate.netpnas.org

Isomeric Diversity and Specificity of EKODE Compounds

The oxidation of linoleic acid gives rise to a mixture of EKODE isomers, which differ in the position and stereochemistry of the epoxy and keto groups, as well as the geometry of the double bond. glpbio.combertin-bioreagent.comglpbio.combiomol.comnih.gov

Regio- and Stereoisomerism of Epoxyketooctadecenoic Acids

Epoxyketooctadecenoic acids are characterized by the presence of both an epoxide ring and a ketone group within the 18-carbon fatty acid chain, along with a double bond. The possible variations in the positions of these functional groups and the stereochemistry around the epoxide and double bond lead to a diverse range of regio- and stereoisomers. nih.gov Regioisomers differ in the location of the epoxide and keto functionalities along the carbon chain. Stereoisomers, on the other hand, have the same connectivity but differ in the spatial arrangement of their atoms, particularly around the epoxide ring (cis or trans) and the double bond (E or Z). ebsco.comwikipedia.orglibretexts.org The non-enzymatic autooxidation of linoleic acid is known to generate six major EKODE isomers, reflecting this isomeric diversity. glpbio.combertin-bioreagent.comglpbio.combiomol.com

Distinguishing Characteristics of trans-EKODE-(E)-Ib among EKODE Isomers

trans-EKODE-(E)-Ib is specifically defined by its structural features, which distinguish it from other EKODE isomers. Its formal name is 9-oxo-11-(3-pentyl-2-oxiranyl)-10E-undecenoic acid, and it is also known by the synonym 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid. caymanchem.comglpbio.combiomol.com The key distinguishing characteristic is the presence of a trans carbon-carbon double bond at the C10-C11 position and a 12,13-epoxy group, along with a ketone at the C9 position. caymanchem.comglpbio.combertin-bioreagent.comglpbio.comlabscoop.com The "(E)-Ib" designation likely refers to the trans configuration of the double bond (E-isomer) and a specific positional and stereochemical arrangement of the epoxide and keto groups. This particular isomer is a biologically active peroxidation product of linoleic acid. caymanchem.comglpbio.combertin-bioreagent.comglpbio.comlabscoop.com

Here is a table summarizing some characteristics of trans-EKODE-(E)-Ib:

| Property | Value | Source |

| Formal Name | 9-oxo-11-(3-pentyl-2-oxiranyl)-10E-undecenoic acid | caymanchem.combiomol.com |

| Synonyms | 12,13-epoxy-9-keto-10(trans)-Octadecenoic Acid | caymanchem.comglpbio.combiomol.com |

| Molecular Formula | C₁₈H₃₀O₄ | caymanchem.comglpbio.combiomol.com |

| Molecular Weight | 310.4 | caymanchem.comglpbio.combiomol.com |

| CAS Number | 478931-82-7 | caymanchem.comglpbio.combiomol.comchemicalbook.com |

| PubChem CID | 51665991, 5283007 (Note: Multiple CIDs found, 51665991 is for trans-EKODE-(E)-Ib specifically) nih.govinvivochem.cn | nih.govinvivochem.cn |

| Structural Feature | trans carbon-carbon double bond between 9-keto and 12,13-epoxy groups | caymanchem.comglpbio.combertin-bioreagent.comglpbio.comlabscoop.com |

The specific structural arrangement of the epoxide, ketone, and trans double bond in trans-EKODE-(E)-Ib contributes to its unique chemical reactivity and biological properties compared to other EKODE isomers.

Metabolism and Enzymatic Transformations of Trans Ekode E Ib

In Vivo Metabolic Fate of trans-EKODE-(E)-Ib

trans-EKODE-(E)-Ib is generated in biological systems as a product of lipid peroxidation of linoleic acid glpbio.combertin-bioreagent.combiomol.comglpbio.compnas.orgresearchgate.netnih.gov. It has been detected in various biological matrices, including human plasma, suggesting its presence and potential metabolic processing in vivo researchgate.netahajournals.org. Its formation is linked to oxidative stress glpbio.combertin-bioreagent.combiomol.comglpbio.com. Studies have also identified trans-EKODE-(E)-Ib in walnuts during deterioration, indicating its presence and potential transformations in plant matrices as well nih.gov. The electrophilic nature of EKODEs allows them to form adducts with biological nucleophiles, such as cysteine residues in proteins, through a rapid Michael addition followed by epoxide opening pnas.orgresearchgate.netnih.gov. This adduct formation represents a potential metabolic fate and a mechanism for exerting biological effects or contributing to advanced lipoxidation end products pnas.orgresearchgate.netnih.gov.

Enzymatic Reduction Pathways

Enzymatic reduction plays a role in the detoxification and metabolism of reactive electrophile species, including α,β-unsaturated carbonyls like those found in trans-EKODE-(E)-Ib frontiersin.orgnih.gov. Various reductases and dehydrogenases can catalyze the reduction of the unsaturated carbon-carbon bond adjacent to a carbonyl group, decreasing the reactivity of these molecules frontiersin.org.

Role of Quinone Oxidoreductases (e.g., ceQORH) in trans-EKODE-(E)-Ib Metabolism

Quinone oxidoreductases are a family of enzymes known to reduce carbonyl groups. The chloroplast envelope quinone oxidoreductase homolog (ceQORH), found in Arabidopsis thaliana, is an example of an NADPH-dependent alpha,beta-unsaturated oxoene reductase capable of reducing the double bond of medium-chain to long-chain reactive electrophile species derived from poly-unsaturated fatty acid peroxides frontiersin.orgnih.govuniprot.orguniprot.org. Notably, ceQORH has been shown to use 9-oxo-12,13-epoxy-(10E)-octadecenoic acid (trans-EKODE-1b), which corresponds to trans-EKODE-(E)-Ib, as a substrate uniprot.orguniprot.org. This indicates a specific enzymatic pathway for the reduction of the α,β-unsaturated ketone moiety in this compound in plants.

Characterization of Enzyme Kinetics and Substrate Specificity

Studies on enzymes like ceQORH provide insights into the kinetics and substrate specificity involved in the metabolism of compounds like trans-EKODE-(E)-Ib frontiersin.orgnih.govuniprot.orguniprot.orgresearchgate.netrcsb.orgresearchgate.net. ceQORH exhibits a restricted substrate specificity compared to some other alkenal/one reductases frontiersin.orgnih.govresearchgate.net. While it is active on gamma-ketols and can utilize trans-EKODE-1b as a substrate, it shows inactivity towards certain other ketodienes and ketotrienes frontiersin.orgnih.govuniprot.orgresearchgate.netrcsb.orgresearchgate.net. Crystal structure analysis of ceQORH has revealed a large ligand binding site, but the positioning of the α,β-unsaturated carbonyl of certain substrates, like 13-KOTE, far from the NADP+ binding site, explains the lack of activity on those compounds frontiersin.orgnih.govrcsb.org. This highlights how the specific structural features of both the enzyme and the oxylipin substrate dictate the enzymatic transformation.

Hydrolysis and Further Derivatization of Oxidized Lipids

Beyond reduction, oxidized lipids like EKODEs can potentially undergo other transformations, including hydrolysis and further derivatization. While the steroidogenic activity of EKODE appears to require the intact epoxide ring, suggesting that hydrolysis of the epoxide might alter its biological activity physiology.org, direct enzymatic hydrolysis of the epoxide or keto group of trans-EKODE-(E)-Ib is not extensively detailed in the provided information. However, the broader context of lipid metabolism involves hydrolysis of parent lipids.

Potential Involvement of Phospholipases in Modulating EKODE-Derived Species

Phospholipases are enzymes that hydrolyze phospholipids (B1166683), which are the source of fatty acids like linoleic acid that give rise to EKODEs nih.govwikipedia.org. Phospholipase A2, for example, cleaves fatty acids at the sn-2 position of phospholipids wikipedia.org. The activity of phospholipases can influence the pool of free fatty acids available for peroxidation and subsequent formation of oxidized lipids, including EKODEs nih.gov. Although EKODE's effect on intracellular calcium was found to be insensitive to a phospholipase C inhibitor, indicating that its signaling mechanism in that context does not rely on phospholipase C activity researchgate.netnih.gov, phospholipases in general play a role in the upstream processes that generate the precursors for EKODE formation. The degradation of glycerophospholipids, potentially involving phospholipases, has been linked to the accumulation of oxidation markers like trans-EKODE-(E)-Ib in biological matrices such as walnuts nih.gov.

Investigating Metabolic Gradients and Transformations in Biological Matrices

The presence of trans-EKODE-(E)-Ib in various biological matrices, such as human plasma and plant tissues, underscores the importance of investigating its metabolic gradients and transformations within these complex environments researchgate.netahajournals.orgnih.gov. Analyzing the concentrations of trans-EKODE-(E)-Ib and its metabolites in different tissues, biofluids (like plasma and serum), and cellular compartments can provide insights into its distribution, sites of formation, and metabolic clearance pathways springlabvivo.comucdavis.edumdpi.comtypeset.io. Techniques like liquid chromatography-mass spectrometry (LC-MS) are employed for the measurement of EKODE in biological samples researchgate.net. Studying these gradients and transformations is crucial for understanding the biological roles and potential toxicological implications of trans-EKODE-(E)-Ib in vivo.

Analysis of trans-EKODE-(E)-Ib Evolution in Complex Ecosystems

trans-EKODE-(E)-Ib, a biologically active peroxidation product of linoleic acid, is an oxylipin that has been identified in various biological systems caymanchem.comglpbio.comglpbio.com. Its presence and transformation within complex ecosystems provide insights into metabolic pathways and chemical interactions occurring in these environments. Research into the evolution of trans-EKODE-(E)-Ib in such systems often involves tracking its spatial distribution and identifying potential enzymatic or non-enzymatic modifications.

Detailed research findings on the evolution of trans-EKODE-(E)-Ib in complex ecosystems are exemplified by studies investigating its fate in environments like the fungus gardens of leafcutter ants and its association with changes in gut microbiota.

In the complex symbiotic system of Atta texana fungus-growing ants, trans-EKODE-(E)-Ib, identified as (E)-9-oxo-11-(3-pentyloxiran-2-yl)undec-10-enoic acid, was found to be present as a plant-derived metabolite nih.gov. Its spatial distribution within the fungus garden, a structured environment where plant substrates are processed by the symbiotic fungus, revealed significant gradients nih.gov. Analysis indicated that trans-EKODE-(E)-Ib, along with other oxylipin-related molecules, showed varying abundances across different layers of the fungus garden nih.gov. The highest abundances of trans-EKODE-(E)-Ib were observed in the trash material, which represents the remnants of the processed plant substrate removed by the ants nih.gov. A gradient of decreasing abundance was noted from the bottom to the top layers of the fungus garden nih.gov.

This spatial distribution suggests that trans-EKODE-(E)-Ib undergoes metabolic transformations as the plant substrate is processed within the fungus garden ecosystem nih.gov. The observed gradients parallel the metabolic transformations of food components seen in other biological digestive systems nih.gov. While the specific enzymatic transformations within the fungus garden are complex and involve interactions between plant metabolites, fungal enzymes, and potentially other microorganisms, the distinct distribution of trans-EKODE-(E)-Ib points towards its active participation in the biochemical processes occurring within this ecosystem nih.gov. The presence of oxylipins like trans-EKODE-(E)-Ib in the fungus garden is consistent with oxidative processes and suggests they may serve as carbon sources for the fungi nih.gov.

The relative abundance of trans-EKODE-(E)-Ib in different sections of the Atta texana fungus garden can be conceptually represented as follows, based on spatial distribution data:

| Fungus Garden Section | Relative Abundance of trans-EKODE-(E)-Ib |

| Top Layers (A layer) | Lower |

| Middle Layers (B, C layers) | Increasing |

| Bottom Layer (D layer) | Higher |

| Trash Material | Highest |

Beyond specific structured environments like fungus gardens, the presence of trans-EKODE-(E)-Ib has also been noted in the context of other complex biological systems, such as the mammalian gut. Studies investigating the impact of acidified drinking water on the gut microbiota of mice identified the presence of trans-EKODE-(E)-Ib nih.gov. While this research primarily focused on changes in microbial populations, the detection of trans-EKODE-(E)-Ib within the gut environment highlights its presence in a complex host-microbe ecosystem nih.gov. The potential for interactions and transformations of such lipid peroxidation products by the diverse microbial community in the gut represents another avenue for understanding its evolution in complex biological settings.

Furthermore, enzymatic activities capable of transforming trans-EKODE-(E)-Ib have been identified. For instance, the enzyme ceQORH (a putative quinone oxidoreductase) found in plants and animals has been shown to efficiently reduce trans-EKODE-(E)-Ib in vivo researchgate.net. Such enzymatic transformations can play a significant role in the metabolic fate and evolution of trans-EKODE-(E)-Ib within various complex ecosystems where these enzymes are present.

Collectively, these findings underscore that trans-EKODE-(E)-Ib is not merely a static molecule in complex ecosystems but is subject to dynamic processes, including spatial redistribution and likely metabolic or enzymatic transformations driven by the biological activities within these environments. The specific pathways and the full spectrum of its evolution in diverse complex ecosystems warrant further detailed investigation.

Cellular and Molecular Mechanisms of Action of Trans Ekode E Ib

Modulation of Antioxidant Response Pathways

Investigations have shown that trans-EKODE-(E)-Ib is capable of activating cellular defense mechanisms, particularly those related to combating oxidative stress. wikipedia.orgwikipedia.orgwikidata.orguni.lufishersci.figuidetopharmacology.org

Activation of the Antioxidant Response Element (ARE)

A key finding is the ability of trans-EKODE-(E)-Ib to activate the antioxidant response element (ARE). wikipedia.orgwikipedia.orgwikidata.orguni.lufishersci.figuidetopharmacology.org This activation has been observed in neuronal cells, indicating a potential role in neuroprotection under conditions of oxidative insult. wikipedia.orgwikipedia.orgwikidata.orguni.lufishersci.figuidetopharmacology.org The ARE is a crucial regulatory element in the promoters of genes encoding various cytoprotective proteins.

Induction of Cytoprotective Genes (e.g., NQO1)

Activation of the ARE by trans-EKODE-(E)-Ib leads to the induction of the expression of ARE-regulated cytoprotective genes. wikipedia.orgwikipedia.orgwikidata.orguni.lufishersci.figuidetopharmacology.org A prominent example of such a gene is NAD(P)H:quinone oxidoreductase 1 (NQO1). wikipedia.orgwikipedia.orgwikidata.orguni.lufishersci.figuidetopharmacology.org The induction of NQO1 at both the transcript and protein levels by this epoxy-keto derivative highlights its capacity to bolster cellular antioxidant defenses.

Downstream Signaling Intermediates (e.g., NRF2, PI3-Kinase)

The activation of the ARE by trans-EKODE-(E)-Ib is dependent on specific downstream signaling intermediates. Studies have demonstrated that this activity requires the transcription factor NRF2 (nuclear factor (erythroid-derived 2)-like 2) and PI3-kinase (phosphatidylinositol 3-kinase). NRF2 is a master regulator of the antioxidant response, typically sequestered in the cytoplasm by Keap1. Upon activation, NRF2 translocates to the nucleus and binds to the ARE, promoting the transcription of target genes like NQO1. The involvement of PI3-kinase suggests a signaling cascade where this enzyme plays a role in facilitating NRF2 activation or translocation, ultimately leading to the observed ARE activity and gene induction.

Regulation of Adrenal Steroidogenesis

Beyond its effects on antioxidant pathways, trans-EKODE-(E)-Ib has also been shown to influence adrenal steroid hormone production. wikipedia.orgwikipedia.orgwikidata.orguni.lufishersci.figuidetopharmacology.org

Stimulation of Aldosterone (B195564) Synthesis

trans-EKODE-(E)-Ib stimulates the synthesis of aldosterone in adrenal cells. wikipedia.orgwikipedia.orgwikidata.orguni.lufishersci.figuidetopharmacology.org This effect has been observed when the compound is supplied at concentrations typically ranging from 1 to 5 μM. wikipedia.orgwikidata.orguni.lufishersci.fi Aldosterone is a key mineralocorticoid hormone produced in the zona glomerulosa of the adrenal cortex, playing a critical role in regulating electrolyte and water balance. wikipedia.orgfishersci.fi The stimulatory effect of trans-EKODE-(E)-Ib on aldosteronogenesis suggests a potential link between products of lipid peroxidation and the regulation of mineralocorticoid production. This action appears to be mediated, at least in part, by a rise in intracellular calcium levels within adrenal cells. wikipedia.orgwikipedia.orguni.lufishersci.fi Research indicates that the mechanism of action involves the early pathway leading to pregnenolone (B344588) synthesis and is inhibited by atrial natriuretic peptide. Plasma levels of EKODE have been shown to correlate directly with aldosterone levels in human subjects, particularly in those with elevated body mass index and in hypertensive African Americans.

Role of Intracellular Calcium Dynamics in Adrenal Cell Response

In adrenal cells, trans-EKODE-(E)-Ib stimulates the synthesis of aldosterone and corticosterone (B1669441) at concentrations typically ranging from 1 to 5 μM caymanchem.comglpbio.comglpbio.comlabscoop.comcaymanchem.comchemicalbook.com. This stimulatory effect on adrenal steroidogenesis appears to be mediated by an increase in intracellular calcium levels caymanchem.comglpbio.comcaymanchem.comchemicalbook.com. Research involving rat adrenal glomerulosa cells has demonstrated that oxidized metabolites of linoleic acid, including EKODEs, can increase intracellular calcium concentrations caymanchem.com.

Electrophilic Reactivity and Protein Adduct Formation

A significant aspect of the biological activity of EKODEs, including trans-EKODE-(E)-Ib, is their electrophilic nature pnas.orgnih.gov. This electrophilic functionality enables them to react with biological nucleophiles, leading to the formation of covalent adducts with macromolecules, particularly proteins pnas.orgnih.govresearchgate.net. The ability of these compounds to covalently modify proteins is considered a major contributor to their biological effects nih.gov. Lipid peroxidation products, such as EKODEs, can generate reactive aldehydes that subsequently react with cellular macromolecules like proteins, forming advanced lipid peroxidation end products researchgate.net.

Covalent Modification of Nucleophilic Amino Acid Residues (e.g., Cysteine, Histidine)

Trans-EKODE-(E)-Ib is known to covalently modify proteins nih.gov. Studies have investigated its reactivity with nucleophilic amino acid residues, notably cysteine and histidine nih.govpnas.orgnih.govmedchemexpress.com. Evidence supports the modification of protein histidine residues by EKODEs nih.gov. Investigations comparing the reactions of Nalpha-benzoyl-L-histidine with autoxidizing linoleic acid and individual EKODE isomers have been conducted nih.gov. While histidine nucleophiles have been shown to form reversible Michael adducts with models of the EKODE reactive core, cysteine nucleophiles exhibit a distinct reactivity profile nih.gov. Reactivity studies with cysteine models, such as N-acetyl-cysteine-methyl ester, have revealed a unique two-step process pnas.orgnih.gov.

Characterization of Michael Adducts and Epoxide Ring-Opening Reactions

The reaction of trans-EKODE-(E)-Ib and other EKODE-I molecules with nucleophiles, particularly thiols like cysteine, involves rapid Michael addition in the initial stage pnas.orgnih.gov. This rapid addition is followed by a slower subsequent reaction involving the opening of the epoxide ring pnas.orgnih.gov. The rate of this epoxide ring-opening reaction can vary between different EKODE-I molecules pnas.org. In the case of histidine modification, studies with an EKODE-(E)-I analog and imidazole (B134444) nucleophiles confirmed that the adducts formed reflect conjugate addition where the epoxide ring remains intact nih.gov.

Epoxide ring-opening reactions are general chemical processes that can occur under both acidic and basic conditions, proceeding via mechanisms that can have characteristics of SN1 or SN2 reactions depending on the specific epoxide structure and reaction environment openstax.orglibretexts.org. Under basic conditions, the ring-opening is typically an SN2-like process with nucleophilic attack occurring at the less substituted carbon of the epoxide, resulting in a trans configuration of the added nucleophile and the resulting alcohol libretexts.org. Acid-catalyzed opening of asymmetric epoxides can show regioselectivity that may favor the more substituted carbon, resembling an SN1 mechanism openstax.orglibretexts.org. The inherent ring strain of the three-membered epoxide ring contributes to its susceptibility to cleavage by bases, unlike larger cyclic ethers libretexts.org. The reaction between trans-EKODE-(E)-Ib and N-acetyl-L-cysteine methyl ester has been shown to yield a mixture containing both the Michael adduct and the epoxide ring-opening product pnas.org.

Impact of Adduct Formation on Protein Function and Cellular Processes

The covalent modification of proteins by EKODEs, including trans-EKODE-(E)-Ib, is of significant interest due to the potential impact on protein function and downstream cellular processes nih.govpnas.orgnih.gov. The formation of these adducts can influence a wide range of physiological activities pnas.orgnih.gov. When reactive aldehydes, which can arise from lipid peroxidation products, form adducts with proteins, they can induce modifications that disrupt cellular functions researchgate.net. These modifications can lead to conformational changes and irreversible damage to the protein structure researchgate.net. Protein carbonylation, a type of modification resulting from reactions with reactive carbonyl species like those potentially derived from EKODEs, can impair protein function, contribute to cellular dysfunction, trigger inflammatory responses, and potentially lead to apoptosis researchgate.net. The stable nature of EKODE-cysteine adducts has led to suggestions that they could serve as biomarkers for aging and age-related diseases pnas.org. Furthermore, protein S-glutathionylation, a modification involving cysteine residues, is known to regulate the structure and function of various proteins involved in critical cellular processes nih.gov.

Biological Significance and Pathophysiological Roles of Trans Ekode E Ib

Contribution to Oxidative Stress Responses and Resolution

trans-EKODE-(E)-Ib is intrinsically linked to cellular responses to oxidative stress, a condition characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products. The formation of EKODEs, including trans-EKODE-(E)-Ib, is a direct consequence of lipid peroxidation, a hallmark of oxidative damage. nih.govresearchgate.net

Research has shown that trans-EKODE-(E)-Ib can activate the Antioxidant Response Element (ARE), a critical pathway in cellular defense against oxidative stress. frontiersin.org This activation leads to the induced expression of various cytoprotective genes, such as NQO1, which help mitigate cellular damage. frontiersin.org

Furthermore, EKODEs react with cysteine residues on proteins to form stable EKODE-cysteine adducts. researchgate.net The levels of these adducts serve as valuable biomarkers for oxidative stress. researchgate.net Studies have demonstrated a clear correlation between elevated levels of EKODE-cysteine adducts and conditions of oxidative stress, such as in an ischemic heart model. researchgate.net Notably, the concentration of these adducts has been found to be significantly higher in middle-aged individuals compared to younger individuals, lending support to the oxidative stress theory of aging. researchgate.net

| Biological Marker | Observation | Associated Condition | Reference |

|---|---|---|---|

| EKODE-Cysteine Adducts | Levels increase with time after induced ischemia | Ischemic Heart Conditions | researchgate.net |

| EKODE-Cysteine Adducts | Over 300% higher in middle-aged (30-40 years) vs. young individuals | Aging | researchgate.net |

Role in Inflammatory Processes and Resolution

Inflammation and oxidative stress are closely intertwined processes, and trans-EKODE-(E)-Ib plays a role in both. EKODEs are generated from linoleic acid's interaction with reactive oxygen and nitrogen species, which are abundant during inflammatory events. nih.govresearchgate.net These molecules are recognized for their potential impact on a range of inflammatory diseases. researchgate.net The unique reactivity of EKODEs allows for the formation of stable adducts that can be targeted by polyclonal antibodies, offering a method for the in vivo monitoring of inflammatory disease progression. nih.govresearchgate.net

trans-EKODE-(E)-Ib belongs to a class of molecules known as lipid-derived electrophiles (LDEs). nih.govresearchgate.net LDEs are characterized by an electrophilic chemical structure that readily reacts with biological nucleophiles, such as the cysteine and histidine residues found in proteins. nih.govresearchgate.net This reactivity allows LDEs to form covalent adducts with proteins, thereby altering their structure and function and impacting a wide array of physiological processes. researchgate.net

The reaction of trans-EKODE-(E)-Ib with cysteine is particularly noteworthy. It involves a rapid Michael addition, followed by a slower, irreversible epoxide ring-opening reaction. nih.govresearchgate.net This two-step process results in the formation of a highly stable advanced lipoxidation end product (ALE), which can accumulate in tissues over a lifetime. nih.govresearchgate.net This stability contrasts with its reversible reaction with histidine nucleophiles. nih.gov

| Nucleophile | Reaction Type | Product Stability | Reference |

|---|---|---|---|

| Cysteine | Michael Addition followed by Epoxide Opening | Irreversible, Stable ALE | nih.govresearchgate.net |

| Histidine | Reversible Michael Adducts | Reversible | nih.gov |

| Lysine | No reaction observed with model surrogates | N/A | nih.gov |

Redox stress is a prominent feature of gastrointestinal inflammatory disorders like inflammatory bowel disease (IBD) and colitis, leading to an increased local formation of LDEs, including EKODEs. nih.govfrontiersin.org Research using mouse models has demonstrated that systemic administration of low doses of EKODE can significantly increase the severity of dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis. nih.govnih.gov

The pro-inflammatory effect of EKODE in the gut is linked to its ability to induce intestinal barrier dysfunction. nih.govresearchgate.net This disruption enhances the translocation of bacterial components, such as lipopolysaccharide (LPS), from the gut lumen into circulation, further fueling the inflammatory response. nih.govresearchgate.net Mechanistically, EKODE has been shown to induce inflammatory responses in both colon cancer cells and macrophages at nanomolar concentrations, acting through the activation of the JNK signaling pathway. nih.govresearchgate.netresearchgate.net In models of colitis-associated cancer, EKODE was found to be one of the most significantly elevated lipid molecules in the colon, highlighting its role as an important endogenous mediator of colonic inflammation. nih.govnih.gov

Endocrine System Modulation and Physiological Impact

Beyond its roles in oxidative stress and inflammation, trans-EKODE-(E)-Ib has been shown to exert effects on the endocrine system, specifically in the regulation of steroid hormone production.

Studies have identified trans-EKODE-(E)-Ib as a stimulator of steroidogenesis in adrenal cells. researchgate.netfrontiersin.org It has been shown to increase the synthesis and secretion of both aldosterone (B195564) and corticosterone (B1669441). researchgate.netfrontiersin.org This effect suggests that trans-EKODE-(E)-Ib, as a product of lipid peroxidation, can act as a signaling molecule that influences the hormonal regulation of blood pressure and electrolyte balance, which are key functions of aldosterone. The precise mechanism appears to involve a rise in intracellular signaling mediators within the adrenal cells. frontiersin.org

Presence and Role in Diverse Biological Contexts

As a derivative of linoleic acid, trans-EKODE-(E)-Ib is formed in biological systems where lipid peroxidation occurs. Its presence is not confined to a single tissue or condition but is rather indicative of underlying oxidative processes.

Key contexts where EKODEs and their adducts have been identified include:

Aging: EKODE-cysteine adducts accumulate over time, with significantly higher levels found in middle-aged individuals compared to younger ones. researchgate.net

Ischemia: In models of heart attack, the levels of EKODE-cysteine adducts rise in correlation with the duration of the ischemic event. researchgate.net

Blood Plasma: EKODEs can form adducts with key plasma proteins like Human Serum Albumin (HSA), specifically at the Cys-34 residue, which may serve as a systemic biomarker for diseases associated with oxidative stress. researchgate.net

The ability to generate specific antibodies against these adducts provides a powerful tool for detecting and potentially monitoring the progression of diseases where oxidative stress and inflammation are key pathological features. nih.govresearchgate.net

Occurrence in Mammalian Tissues as an Endogenous Metabolite

trans-EKODE-(E)-Ib has been identified as an endogenous metabolite in mammalian systems, with its presence confirmed in human plasma. lipidmaps.org The formation of this compound is intrinsically linked to oxidative stress, where the polyunsaturated fatty acid, linoleic acid, undergoes peroxidation. nih.gov While its detection in plasma indicates systemic distribution, detailed quantitative data on the physiological and pathophysiological concentrations of trans-EKODE-(E)-Ib in various mammalian tissues remain limited.

Endogenous EKODE-cysteine adducts have also been identified in human neuroblastoma cells, even in the absence of externally induced oxidative stress, suggesting a basal level of formation. mdpi.com This finding implies that trans-EKODE-(E)-Ib and its related isomers are continuously formed as byproducts of cellular metabolism and oxidative processes.

| Parameter | Finding | Source |

| Endogenous Presence | Detected in human plasma. | lipidmaps.org |

| Cellular Adducts | Endogenous cysteine adducts of EKODE-Ib found in human neuroblastoma cells. | mdpi.com |

| Formation Mechanism | Nonenzymatic peroxidation of linoleic acid during oxidative stress. | nih.gov |

Detection in Plant Metabolomes and Food Systems

The presence of trans-EKODE-(E)-Ib and its isomers is not limited to mammalian systems. Research has shown that plant-based systems can also generate these compounds. A notable study demonstrated that a crude soy extract can catalyze the formation of 9-oxo-trans-12,13-epoxy-trans-10-octadecenoic acid from the hydroperoxide of linoleic acid. nih.gov This suggests that trans-EKODE-(E)-Ib may be present in soybeans and potentially other plant sources, particularly those rich in linoleic acid that have undergone processes inducing oxidation, such as during processing or storage.

The formation of various oxidized fatty acids, including epoxy and keto derivatives, is also well-documented in frying oils. aocs.org While specific quantification of trans-EKODE-(E)-Ib in a wide range of food items is not extensively reported, the presence of its precursors and related oxidized lipids in heated vegetable oils suggests a potential dietary source of this compound.

| System | Observation | Potential Implication |

| Soy Extract | Catalyzes the formation of an EKODE isomer. nih.gov | Potential presence in soy-based food products. |

| Frying Oils | Formation of epoxy and keto fatty acids from linoleic acid. aocs.org | Possible dietary exposure through fried foods. |

Involvement in Specific Organ Pathophysiology (e.g., Renal Metabolic Alterations)

The biological activities of trans-EKODE-(E)-Ib suggest its potential involvement in the pathophysiology of various organs, including a plausible role in renal metabolic alterations through its influence on aldosterone. Aldosterone is a key mineralocorticoid hormone that regulates blood pressure and electrolyte balance, primarily by acting on the kidneys. nih.govnih.gov

Studies have shown that trans-EKODE-(E)-Ib stimulates the synthesis of aldosterone and corticosterone in adrenal cells. nih.govlipidmaps.org This effect is mediated by an increase in intracellular calcium. lipidmaps.org By stimulating aldosterone production, trans-EKODE-(E)-Ib could contribute to conditions exacerbated by elevated aldosterone levels, such as hypertension and associated kidney damage. nih.govnih.gov Chronic elevation of aldosterone can lead to inflammation, fibrosis, and progressive injury in the kidneys. nih.govnih.gov

| Biological Activity | Observed Effect | Potential Pathophysiological Relevance |

| Hormone Synthesis | Stimulates aldosterone and corticosterone synthesis in adrenal cells. nih.govlipidmaps.org | May contribute to aldosterone-mediated renal injury and hypertension. nih.govnih.gov |

| Cellular Signaling | Activates the antioxidant response element (ARE) in neuronal cells. nih.gov | Potential role in cellular defense against oxidative stress. |

Advanced Research Methodologies for Trans Ekode E Ib Studies

Strategies for Chemical Synthesis and Isomer Separation

The study of specific lipid mediators requires access to pure standards. Trans-EKODE-(E)-Ib is a biologically active peroxidation product of linoleic acid thegoodscentscompany.comnih.govciteab.comguidetopharmacology.org. Nonenzymatic autooxidation of linoleic acid can yield a mixture of six major EKODE isomers, which differ in the position and orientation of their epoxy and keto groups nih.gov. Therefore, effective strategies for both controlled synthesis and subsequent isomer separation are critical for obtaining pure trans-EKODE-(E)-Ib for research applications.

Development of Stereospecific Synthetic Routes

While detailed stereospecific synthetic routes for trans-EKODE-(E)-Ib were not extensively described in the reviewed literature, the generation of specific isomers like trans-EKODE-(E)-Ib for research purposes implies the use of controlled synthetic methods. The compound's structure is characterized by a trans carbon-carbon double bond positioned between the 9-keto and 12,13-epoxy functionalities thegoodscentscompany.comnih.govciteab.com. This specific configuration, along with the defined positions of the epoxy and keto groups, highlights the need for synthetic strategies that can control both double bond geometry and the regiochemistry and stereochemistry of oxidation. The synthesis of adducts, such as EKODE-Cys or EKODE-His, from trans-EKODE-(E)-Ib is a documented application of synthesized material flybase.org. The requirement for pure isomers for such reactions underscores the importance of synthetic approaches that minimize the formation of unwanted stereoisomers and regioisomers.

High-Resolution Chromatographic Purification Techniques

Given that the autooxidation of linoleic acid produces multiple EKODE isomers, high-resolution chromatographic techniques are indispensable for isolating pure trans-EKODE-(E)-Ib. Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), is commonly employed for this purpose nih.govnih.govdeakin.edu.aucenmed.com. Reversed-phase columns, such as C18 phases, are frequently utilized for the separation of these lipid species nih.govdeakin.edu.au.

Chromatographic separation is typically achieved using gradient elution with mobile phases composed of water and organic solvents like methanol (B129727) or acetonitrile. nih.govdeakin.edu.au. Additives such as ammonium (B1175870) acetate (B1210297) or formic acid are often included in the mobile phase to improve peak shape and ionization efficiency for subsequent mass spectrometric detection nih.govdeakin.edu.au.

Examples of chromatographic conditions used in the analysis or purification involving trans-EKODE-(E)-Ib include:

| Column Type | Dimensions | Particle Size (µm) | Mobile Phase | Elution | Flow Rate (mL/min) | Temperature (°C) | Reference |

| Acclaim RSLC C18 | 2.1 mm × 100 mm | 2.2 | A: Water:MeOH (90:10%) + 5 mM NH₄OAc; B: 100% MeOH + 5 mM NH₄OAc | Gradient | 0.2-0.4 | 30 | nih.gov |

| Hypersil Gold C18 | 100 mm × 2.1 mm | 3.0 | A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid | Gradient | 0.350 | Not specified | deakin.edu.au |

| HPLC C8 | Not specified | Not specified | Gradient of methanol and 10 mM aqueous ammonium acetate | Gradient | Not specified | Not specified | cenmed.com |

These examples highlight the use of reversed-phase chromatography with varying column dimensions, particle sizes, and mobile phase compositions to achieve effective separation of trans-EKODE-(E)-Ib from other components in a mixture, including its isomers.

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is an essential tool for the detection, identification, and quantification of trans-EKODE-(E)-Ib due to its high sensitivity and specificity. Various MS-based techniques, often coupled with liquid chromatography, are applied in the study of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

LC-MS is widely used for the analysis of trans-EKODE-(E)-Ib in diverse sample types, including biological fluids like human plasma and complex extracts from plants nih.govdeakin.edu.aucenmed.com. This hyphenated technique allows for the separation of trans-EKODE-(E)-Ib from co-eluting compounds by liquid chromatography before its detection by the mass spectrometer. LC-MS is employed to monitor chemical reactions involving trans-EKODE-(E)-Ib, such as adduct formation flybase.org. LC-MS/MS, which involves fragmentation of the parent ion, provides additional structural information crucial for identification cenmed.commdpi.comsigmaaldrich.com. Specific LC-MS systems, such as UHPLC interfaced with quadrupole time-of-flight (QTOF) MS analyzers, offer high sensitivity and mass accuracy for the analysis of this compound nih.gov.

High-Resolution Accurate Mass Spectrometry (HRMS) for Identification and Quantification

High-Resolution Accurate Mass Spectrometry (HRMS) is particularly valuable for the unambiguous identification of trans-EKODE-(E)-Ib. HRMS provides accurate mass measurements of the parent ion, which can be used to determine the elemental composition of the compound nih.govnih.gov. This accurate mass information is often compared against theoretical masses and entries in chemical databases like PubChem and METLIN for confident identification nih.govnih.gov.

Tandem mass spectrometry (MS/MS) is frequently used in conjunction with HRMS to obtain fragmentation patterns of the trans-EKODE-(E)-Ib ion flybase.orgnih.govnih.govcenmed.commdpi.comfishersci.fr. These characteristic fragment ions serve as a spectral fingerprint, further confirming the compound's structure. For instance, MS/MS product ion scans of peptides modified by EKODE have been used to confirm the site of modification flybase.org. Predicted collision cross-section (CCS) values, which can be obtained through ion mobility-enabled MS, provide another dimension of information for compound identification and can be compared to experimental values.

Quantification of trans-EKODE-(E)-Ib is also performed using LC-MS-based methods, often employing targeted approaches where the mass spectrometer is set to detect specific ions corresponding to trans-EKODE-(E)-Ib and an internal standard flybase.orgcenmed.com.

Reported m/z and retention time data for trans-EKODE-(E)-Ib in specific LC-MS setups include:

| Ionization Mode | m/z | Retention Time (min) | Adduct | Reference |

| Negative | 309.2071 | 9.35 (or 10.07) | [M-H]⁻ | nih.govnih.gov |

| Positive | 311.2210 | Not specified | [M+H]⁺ | mdpi.com |

| Positive | 311.2217 | Not specified | [M+H]⁺ (calc.) | mdpi.com |

| Positive | 293.211 | Not specified | [M+H-H₂O]⁺ | fishersci.fr |

Targeted and Untargeted Lipidomics Approaches for Global Profiling

Trans-EKODE-(E)-Ib is recognized as an oxylipin, a class of oxygenated fatty acid metabolites, and is frequently analyzed within the framework of lipidomics studies mdpi.com. Lipidomics approaches aim to identify and quantify the complete set of lipids in a biological system. Both untargeted and targeted lipidomics strategies are applied to study trans-EKODE-(E)-Ib.

Untargeted lipidomics involves the comprehensive profiling of all detectable lipids in a sample without preselecting specific targets. Reverse-phase LC-MS/MS is a common technique used in untargeted lipidomics workflows, which has successfully led to the detection and identification of trans-EKODE-(E)-Ib mdpi.com.

Targeted lipidomics, on the other hand, focuses on the analysis of a predefined set of lipids, allowing for more sensitive and accurate quantification of specific compounds like trans-EKODE-(E)-Ib. These targeted approaches often utilize LC-MS/MS operating in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes.

Lipidomics studies have identified trans-EKODE-(E)-Ib as a relevant oxidation marker in certain contexts, such as during the deterioration of walnuts. The integration of chromatographic separation, high-resolution mass spectrometry, and comprehensive lipidomics workflows provides powerful tools for understanding the formation, metabolism, and roles of trans-EKODE-(E)-Ib in various biological and chemical systems.

Immunochemical Approaches for Biomarker Research

Immunochemical methods provide a robust and facile way to monitor changes in covalent adducts and protein modifications formed by reactive lipid peroxidation products like EKODEs. pnas.orgresearchgate.net The unique electrophilic properties of EKODEs allow them to interact with biological nucleophiles, forming stable adducts that can serve as biomarkers for oxidative stress and inflammation. pnas.orgresearchgate.netnih.gov

Generation and Application of Specific Antibodies (e.g., Anti-EKODE-Cys Adduct Antibodies)

The development of specific antibodies targeting EKODE adducts is a powerful tool for their detection and monitoring. pnas.orglabroots.com EKODEs, including trans-EKODE-(E)-Ib and EKODE-IIb, form stable adducts with cysteine residues through a Michael addition followed by epoxide opening. pnas.org To generate antibodies, EKODE-cysteine adduct haptens can be linked to carrier proteins like keyhole limpet hemocyanin (KLH). pnas.org These polyclonal antibodies can exhibit high specificity and sensitivity for covalent adducts of EKODE with proteins. pnas.org

Studies have shown that antibodies raised against EKODE-Cys adducts can detect these modifications in various biological samples. For instance, anti-EKODE-Cys antibodies have been applied to identify EKODE adducts in the nervous system and other tissues. pnas.org The levels of EKODE-Cys adducts have been observed to increase in cells exposed to oxidative stress agents like hydrogen peroxide (H₂O₂). pnas.org

While anti-EKODE-IIb-Cys antibodies demonstrated excellent specificity toward EKODE-IIb isomers, anti-EKODE-Ib-Cys antibodies showed similar reactivity towards both EKODE-Ib-Cys and EKODE-IIb-Cys adducts, indicating that the latter may not differentiate between the two isomers. pnas.org

Spatially Resolved Metabolomics for Tissue Distribution

Spatially resolved metabolomics, particularly using mass spectrometry imaging (MSI), is crucial for understanding the distribution of molecules like trans-EKODE-(E)-Ib within heterogeneous tissues. nih.govresearchgate.net Traditional metabolomics methods often lose spatial context, which is essential for elucidating the roles of metabolites in specific cellular or tissue regions. nih.gov

Mass Spectrometry Imaging for In Situ Localization and Quantitative Mapping

Mass Spectrometry Imaging (MSI) is a powerful tool that enables the untargeted investigation into the spatial distribution of molecular species, including lipids and metabolites, directly from tissue sections without the need for labeling. wustl.edunih.govnih.govyoutube.com This technique involves acquiring a mass spectrum at each point (pixel) across the tissue surface, allowing for the visualization and quantitative mapping of specific molecules. nih.gov

MSI provides high-quality visual distribution information for numerous metabolites, enabling the characterization of organ-specific metabolic profiles. researchgate.net It can reveal metabolic heterogeneity within tissues, which is important for understanding physiological and pathological processes. youtube.comnih.govplos.org While specific studies on the MSI of trans-EKODE-(E)-Ib were not extensively detailed in the search results, MSI is a suitable technique for mapping the distribution of lipid peroxidation products like EKODEs in tissues, given its capability to image lipids and metabolites. researchgate.netwustl.edunih.govnih.govresearchgate.net

The workflow for MSI-based spatially resolved metabolomics typically involves sample acquisition and preprocessing, data acquisition with spatial information, image generation, data processing and analysis, and biological interpretation. nih.gov Various MSI techniques exist, including MALDI-MSI and DESI-MSI, which can be coupled with different mass analyzers like TOF, Orbitrap, or triple quadrupole for targeted or untargeted analysis with varying spatial resolution and sensitivity. nih.govnih.govplos.orgmdpi.com

In Vitro and In Vivo Model Systems for Mechanistic Elucidation

Investigating the mechanisms by which trans-EKODE-(E)-Ib exerts its biological effects requires the use of relevant in vitro and in vivo model systems. These models allow for controlled experimentation to study cellular responses, signaling pathways, and gene expression changes.

Cellular Models for Studying Signaling Pathways and Gene Expression

Cellular models are widely used to study the effects of EKODEs on various biological processes, including inflammation, signaling pathways, and gene expression. researchgate.net For example, human colon cancer cells (HCT-116) and mouse macrophage cells (RAW 264.7) have been used to investigate the inflammatory effects of EKODE. researchgate.net

Studies using these cellular models have shown that EKODE can induce the expression of pro-inflammatory cytokines. researchgate.net Furthermore, EKODE has been found to affect key signaling pathways, such as the NF-κB pathway, which plays a significant role in inflammation. researchgate.net EKODE treatment has been shown to enhance IκBα degradation and increase the nuclear translocation of p65, both indicators of NF-κB activation. researchgate.net

Cellular models also provide a platform to study how EKODEs might activate pathways controlled by the antioxidant response element promoter. pnas.org Research on cellular signaling pathways often involves investigating the modulation of protein kinases and transcription factors. oaepublish.com Techniques like Western blot can be used to analyze protein levels and modifications in response to EKODE treatment in cell lysates. pnas.org

Studying gene expression in cellular models treated with EKODEs can reveal the transcriptional changes induced by these compounds. researchgate.netelifesciences.org Techniques like quantitative PCR or RNA sequencing can be employed to measure the expression levels of specific genes or the entire transcriptome. elifesciences.org This helps in identifying the genes and pathways that are affected by EKODE exposure. researchgate.netnih.govecocyc.org

Animal Models for Investigating Systemic Effects and Pathological Contributions

Research into the systemic effects and pathological contributions of trans-EKODE-(E)-Ib, a biologically active peroxidation product of linoleic acid, is an evolving area. While in vitro studies have illuminated some of its fundamental biological activities, detailed investigations utilizing animal models specifically focused on its systemic impact and role in pathology appear limited in the readily available literature.

Existing research indicates that trans-EKODE-(E)-Ib is biologically active bertin-bioreagent.commedchemexpress.com. It has been shown to activate an antioxidant response element (ARE) in neuronal cells, leading to the induction of ARE-regulated cytoprotective genes such as NQO1 bertin-bioreagent.com. Furthermore, studies have demonstrated that trans-EKODE-(E)-Ib can stimulate the synthesis of aldosterone (B195564) and corticosterone (B1669441) in adrenal cells at concentrations between 1 and 5 µM bertin-bioreagent.com. These findings suggest potential roles in modulating cellular defense mechanisms against oxidative stress and influencing steroid hormone production.

The biological activities observed in cellular models, such as the modulation of antioxidant pathways and steroidogenesis, suggest potential avenues for investigation in animal models to understand their systemic consequences. For instance, exploring the in vivo activation of ARE pathways by trans-EKODE-(E)-Ib could provide insights into its potential protective or adaptive roles in different organ systems under conditions of oxidative stress. Similarly, examining its effects on adrenal function and the resulting systemic levels of aldosterone and corticosterone in animal models could elucidate its potential contributions to endocrine regulation and related pathologies.

trans-EKODE-(E)-Ib, an oxidized metabolite of linoleic acid, has emerged as a biologically active compound with potential roles in various physiological and pathological processes, including inflammation and steroidogenesis. caymanchem.commedchemexpress.comglpbio.comnih.govnih.govnih.gov As research into this class of lipid mediators progresses, several key areas represent promising future directions for elucidating their comprehensive biological impact and translational potential.

Future Research Directions and Translational Perspectives on Trans Ekode E Ib

Q & A

Q. How can researchers resolve contradictions in trans-EKODE-(E)-Ib’s reported effects across different experimental models?

- Answer: Discrepancies, such as its dual pro-oxidant (in lipid peroxidation) and antioxidant (via ARE activation) roles, may arise from cell-type-specific signaling or concentration-dependent effects. For example, adrenal steroidogenesis peaks at 5 μM but declines at higher doses, suggesting toxicity thresholds. Systematic dose-response studies and pathway inhibition (e.g., Nrf2 siRNA for ARE, CYP11B2 inhibitors for aldosterone) can clarify mechanisms .

- Methodology:

- Dose-response curves: Test 0.1–50 μM ranges in neuronal/adrenal cells.

- Pathway analysis: Use RNA-seq to identify differentially expressed genes post-treatment and validate via qPCR/Western blot .

Q. What experimental designs are optimal for studying trans-EKODE-(E)-Ib’s structure-activity relationships (SAR)?

- Answer: SAR studies should focus on its 9-keto, 12,13-epoxy, and trans-double bond motifs. Synthesize analogs (e.g., cis-EKODE, non-epoxidized derivatives) and compare their bioactivities. Molecular docking can predict interactions with ARE-binding proteins (e.g., Nrf2-Keap1 complex) or steroidogenic enzymes (e.g., CYP11B2) .

- Methodology:

- Analog synthesis: Modify specific functional groups via organic synthesis (e.g., epoxide ring-opening, ketone reduction).

- In silico modeling: Use AutoDock Vina or Schrödinger Suite for protein-ligand docking simulations .

Q. How does trans-EKODE-(E)-Ib’s stability under varying physiological conditions impact experimental reproducibility?

- Answer: The compound degrades in aqueous environments (e.g., cell culture media) due to epoxy ring hydrolysis. Stability assays show >90% degradation within 24 hours at 37°C. To mitigate this, prepare fresh stock solutions in ethanol, add antioxidants (e.g., BHT), or use controlled-release formulations (e.g., liposomes) .

- Methodology:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.